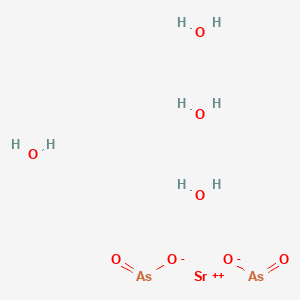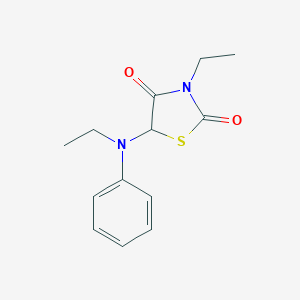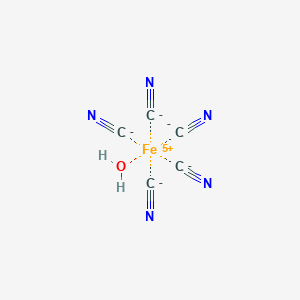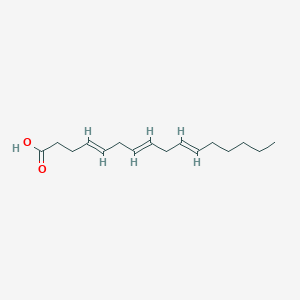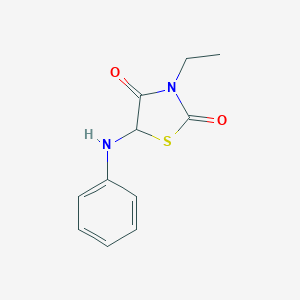
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione, also known as AETD, is a synthetic compound that belongs to the class of thiazolidinedione derivatives. Thiazolidinediones have been widely used in the pharmaceutical industry due to their ability to act as insulin sensitizers and their potential therapeutic effects in treating diabetes, cancer, and other diseases. AETD has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione may act as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ has been shown to improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In animal models, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to reduce blood glucose levels, improve insulin sensitivity, and reduce inflammation. In addition, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic effects in treating cancer and diabetes. However, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has limitations such as its complex synthesis process and the fact that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione in animal models and humans.
Zukünftige Richtungen
There are several future directions for research on 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action and potential therapeutic effects in treating cancer and diabetes. In addition, more research is needed to determine the optimal dosage and administration of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione in animal models and humans. Furthermore, the potential side effects of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione need to be investigated to determine its safety for human use. Overall, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has potential as a therapeutic agent, but more research is needed to fully understand its effects and limitations.
Synthesemethoden
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of aniline with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained through recrystallization and purification. The synthesis of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione is a complex process that requires specific conditions and expertise.
Wissenschaftliche Forschungsanwendungen
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been studied for its potential applications in scientific research, particularly in the fields of cancer and diabetes. 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Eigenschaften
Produktname |
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C11H12N2O2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
5-anilino-3-ethyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-10(14)9(16-11(13)15)12-8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3 |
InChI-Schlüssel |
VYZOGGLDVOBBOR-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





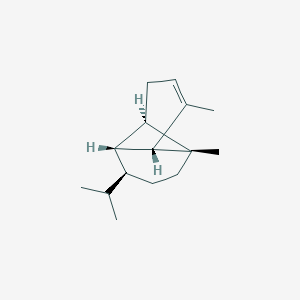
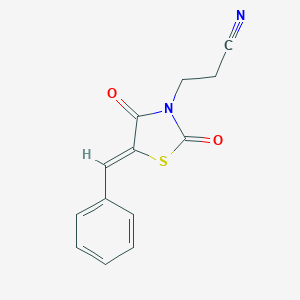
![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)

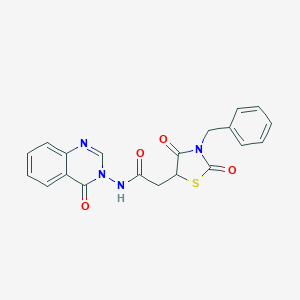
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)

